molecular formula C17H18FN3O4 B2594562 1-(4-Fluorophenyl)-6-methoxy-4-oxo-N-(oxolan-2-ylmethyl)-1,4-dihydropyridazine-3-carboxamide CAS No. 1358366-99-0

1-(4-Fluorophenyl)-6-methoxy-4-oxo-N-(oxolan-2-ylmethyl)-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B2594562
CAS No.: 1358366-99-0
M. Wt: 347.346
InChI Key: HMHBWISIWFSUHN-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-6-methoxy-4-oxo-N-(oxolan-2-ylmethyl)-1,4-dihydropyridazine-3-carboxamide is a synthetic organic compound that belongs to the class of dihydropyridazines This compound is characterized by its unique structure, which includes a fluorophenyl group, a methoxy group, and an oxolan-2-ylmethyl group

Preparation Methods

The synthesis of 1-(4-Fluorophenyl)-6-methoxy-4-oxo-N-(oxolan-2-ylmethyl)-1,4-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Dihydropyridazine Core: The dihydropyridazine core can be synthesized through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions using fluorobenzene derivatives.

    Methoxylation: The methoxy group is typically introduced through methylation reactions using methylating agents such as dimethyl sulfate or methyl iodide.

    Attachment of the Oxolan-2-ylmethyl Group: The oxolan-2-ylmethyl group can be attached through alkylation reactions using oxolane derivatives.

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-6-methoxy-4-oxo-N-(oxolan-2-ylmethyl)-1,4-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl or amine groups.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield carboxylic acids and amines.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and acidic or basic catalysts (e.g., hydrochloric acid, sodium hydroxide). Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Fluorophenyl)-6-methoxy-4-oxo-N-(oxolan-2-ylmethyl)-1,4-dihydropyridazine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for the treatment of various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-6-methoxy-4-oxo-N-(oxolan-2-ylmethyl)-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: It can inhibit or activate specific enzymes involved in various biochemical pathways.

    Interaction with Receptors: The compound may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.

    DNA Intercalation: It may intercalate into DNA, affecting gene expression and cellular functions.

The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.

Comparison with Similar Compounds

1-(4-Fluorophenyl)-6-methoxy-4-oxo-N-(oxolan-2-ylmethyl)-1,4-dihydropyridazine-3-carboxamide can be compared with other similar compounds, such as:

    1-(4-Fluorophenyl)-6-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxamide: This compound lacks the oxolan-2-ylmethyl group, which may affect its biological activity and chemical reactivity.

    1-(4-Chlorophenyl)-6-methoxy-4-oxo-N-(oxolan-2-ylmethyl)-1,4-dihydropyridazine-3-carboxamide: The substitution of the fluorine atom with a chlorine atom may alter the compound’s physicochemical properties and biological effects.

    1-(4-Fluorophenyl)-6-methoxy-4-oxo-N-(methyl)-1,4-dihydropyridazine-3-carboxamide: The replacement of the oxolan-2-ylmethyl group with a methyl group may impact the compound’s solubility and interaction with molecular targets.

Properties

IUPAC Name

1-(4-fluorophenyl)-6-methoxy-4-oxo-N-(oxolan-2-ylmethyl)pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O4/c1-24-15-9-14(22)16(17(23)19-10-13-3-2-8-25-13)20-21(15)12-6-4-11(18)5-7-12/h4-7,9,13H,2-3,8,10H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMHBWISIWFSUHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)C(=NN1C2=CC=C(C=C2)F)C(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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